molecular formula C13H12ClN3O B5717817 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea

1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B5717817
M. Wt: 261.70 g/mol
InChI Key: ZZENXOOQTVUGQJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea is an organic compound that features a urea functional group attached to a 3-chlorophenyl and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 3-chlorophenyl isocyanate with pyridin-3-ylmethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with the pyridine ring attached at a different position.

    1-(3-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea: Another positional isomer with the pyridine ring attached at the 4-position.

    1-(3-Chlorophenyl)-3-(pyridin-3-yl)urea: Lacks the methyl group on the pyridine ring.

Uniqueness: 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZENXOOQTVUGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324430
Record name 1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

197512-67-7
Record name 1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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